Product packaging for 1-(Fluoromethyl)-4-methoxybenzene(Cat. No.:CAS No. 16473-39-5)

1-(Fluoromethyl)-4-methoxybenzene

Cat. No.: B1251589
CAS No.: 16473-39-5
M. Wt: 140.15 g/mol
InChI Key: FIXRFLCABDYIGE-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)-4-methoxybenzene is a chemical compound of interest in organic and medicinal chemistry research. The structure features a fluoromethyl group (-CH2F) attached to a methoxybenzene ring, making it a potential building block for the synthesis of more complex molecules. The incorporation of fluorine can significantly alter a compound's physicochemical properties, such as its metabolic stability, lipophilicity, and bioavailability, which is a key area of study in drug discovery . Researchers may utilize this compound as a precursor in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds, to create biphenyl derivatives for screening as enzyme inhibitors . It may also serve as a key intermediate in the synthesis of compounds with potential neuroprotective or antineoplastic activities, analogous to other structures containing methoxybenzene and fluorinated groups . The compound must be handled by trained personnel in a controlled laboratory setting. As a research chemical, this product is strictly for use in laboratory studies and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FO B1251589 1-(Fluoromethyl)-4-methoxybenzene CAS No. 16473-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(fluoromethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXRFLCABDYIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459341
Record name Benzene, 1-(fluoromethyl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16473-39-5
Record name Benzene, 1-(fluoromethyl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Retrosynthetic Analysis and Precursor Design for 1 Fluoromethyl 4 Methoxybenzene

Identification of Key Synthetic Disconnections and Fluorinated Synthons

The primary retrosynthetic disconnections for 1-(fluoromethyl)-4-methoxybenzene involve the cleavage of the bond between the aromatic ring and the fluoromethyl group (C-C bond) or the bond between the methyl carbon and the fluorine atom (C-F bond).

Disconnection 1 (C-C Bond): This disconnection is the most common approach. It breaks the molecule into a p-methoxyphenyl synthon and a fluoromethyl synthon. Depending on the reaction strategy, these synthons can be either nucleophilic or electrophilic.

p-Methoxyphenyl Anion and Electrophilic Fluoromethyl Synthon ("CH₂F⁺"): This is a very common strategy where a nucleophilic anisole (B1667542) derivative reacts with an electrophilic source of the "CH₂F" group. Reagents that serve as electrophilic fluoromethylating agents are crucial for this approach.

p-Methoxyphenyl Cation and Nucleophilic Fluoromethyl Synthon ("CH₂F⁻"): This approach involves the reaction of an electrophilic anisole derivative with a nucleophilic fluoromethylating agent.

Disconnection 2 (C-F Bond): This strategy involves the formation of the C-F bond as the final or a late-stage step. This requires a precursor such as 4-methoxybenzyl alcohol or its derivatives, where the hydroxyl group is replaced by fluorine.

The success of these strategies hinges on the availability and reactivity of suitable fluorinated synthons. A variety of reagents have been developed to deliver the fluoromethyl group through electrophilic, nucleophilic, and radical pathways. researchgate.netnih.govrsc.org

Synthon Type Example Reagents (Fluorinated Synthons) Reaction Pathway
Electrophilic ("CH₂F⁺")Fluoromethyl halides (CH₂FBr, CH₂FI) nih.gov, S-(Fluoromethyl)diaryl-sulfonium salts, Selectfluor® organic-chemistry.orgmdpi.comElectrophilic fluoromethylation
Nucleophilic ("CH₂F⁻")Fluoromethyl phenyl sulfone (PhSO₂CH₂F) nih.gov, (Fluoromethyl)trimethylsilane (TMSCH₂F)Nucleophilic fluoromethylation
Radical ("CH₂F•")Reagents that can generate a fluoromethyl radical under specific conditions, often involving photoredox catalysis. researchgate.netRadical fluoromethylation

Evaluation of Common Anisole Derivatives as Starting Materials

The choice of the starting anisole derivative is critical and depends on the chosen synthetic strategy, particularly the method for introducing the fluoromethyl group. Anisole itself and several of its functionalized derivatives are viable precursors. google.com

Starting Material Potential Transformation to Target Compound Evaluation
AnisoleDirect Friedel-Crafts type fluoromethylation of the aromatic ring.This is a direct approach but can suffer from poor regioselectivity, yielding a mixture of ortho and para isomers. The activating methoxy (B1213986) group directs substitution to these positions. Achieving monosubstitution can also be challenging.
4-Methoxybenzyl alcoholNucleophilic fluorination by replacing the hydroxyl group with fluorine using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.This is a strong and often high-yielding strategy. The precursor alcohol is readily prepared by the reduction of 4-methoxybenzaldehyde (B44291) or 4-methoxybenzoic acid.
4-MethoxybenzaldehydeConversion to 4-methoxybenzyl alcohol via reduction, followed by fluorination. Alternatively, it can be a substrate in more complex multi-step sequences.A versatile and common starting material. The aldehyde group offers a handle for various transformations.
4-Methoxybenzoic acidReduction to 4-methoxybenzyl alcohol, followed by fluorination. Salicylic acids (hydroxybenzoic acids) are noted as versatile starting materials for various transformations. rsc.orgSimilar to the aldehyde, the carboxylic acid is a readily available and stable precursor that can be efficiently reduced.
4-Bromoanisole (B123540)Halogen-metal exchange to form an organometallic nucleophile (e.g., Grignard or organolithium reagent), followed by reaction with an electrophilic fluoromethylating agent.This offers excellent regioselectivity as the bromine atom precisely marks the site of reaction. However, it requires the use of strong bases and anhydrous conditions.

Design Considerations for Selective Fluoromethyl Group Introduction

The selective introduction of a single fluoromethyl group onto the anisole core requires careful consideration of the reagent and reaction conditions to control reactivity and regioselectivity.

Controlling Regioselectivity: The methoxy group of anisole is an ortho-, para-directing activator for electrophilic aromatic substitution.

Direct Fluoromethylation of Anisole: When directly fluoromethylating anisole, a mixture of 1-(fluoromethyl)-2-methoxybenzene and this compound is often obtained. The para product is typically favored due to reduced steric hindrance, but separation of isomers can be necessary.

Using Pre-functionalized Anisoles: To circumvent the issue of regioselectivity, it is often more strategic to start with a para-substituted anisole derivative like 4-methoxybenzyl alcohol or 4-bromoanisole. This pre-functionalization ensures that the fluoromethyl group is introduced at the desired position.

Methods of Fluoromethylation:

Nucleophilic Fluorination of Benzyl (B1604629) Alcohols: One of the most reliable methods involves the conversion of the readily accessible 4-methoxybenzyl alcohol to this compound. This is a nucleophilic substitution where the hydroxyl group is first activated (e.g., by protonation or conversion to a sulfonate ester) and then displaced by a fluoride (B91410) ion. Reagents like DAST are effective for this transformation.

Electrophilic Fluoromethylation: This involves the reaction of a nucleophilic anisole derivative with an electrophilic "CH₂F⁺" source. For example, the Grignard reagent derived from 4-bromoanisole could react with a reagent like fluoromethyl tosylate.

Radical Fluoromethylation: Modern methods involving photoredox catalysis can generate fluoromethyl radicals that can be coupled with aryl partners. researchgate.net These methods often proceed under mild conditions but may require specific catalysts and optimization.

Electrophilic Fluorination Reagents: Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are primarily used as sources of electrophilic fluorine ("F⁺") for fluorinating C-H bonds or other nucleophilic sites. organic-chemistry.orgmdpi.com While direct fluoromethylation is a different process, related chemistry can be used, for instance, in the fluorination of a silyl (B83357) enol ether derived from a ketone precursor. mdpi.com

Ultimately, the most practical and scalable synthesis of this compound often relies on a strategy that utilizes a pre-functionalized para-substituted anisole derivative, such as 4-methoxybenzyl alcohol, to ensure high regioselectivity.

Iii. Methodologies for the Synthesis of 1 Fluoromethyl 4 Methoxybenzene

Direct Fluoromethylation Approaches of Methoxybenzene Derivatives

Direct fluoromethylation involves the reaction of a methoxybenzene derivative with a reagent that directly installs the -CH2F group onto the aromatic ring. This can be accomplished through electrophilic, nucleophilic, or radical-mediated processes.

Electrophilic fluoromethylation involves the attack of the electron-rich aromatic ring of methoxybenzene (anisole) on an electrophilic source of the fluoromethyl group. The methoxy (B1213986) group (-OCH3) is an activating, ortho-, para-directing group, meaning it increases the electron density at the positions ortho and para to itself, facilitating electrophilic substitution at these sites. youtube.comyoutube.combyjus.com

While specific examples for the direct electrophilic fluoromethylation of methoxybenzene to yield 1-(fluoromethyl)-4-methoxybenzene are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution on anisole (B1667542) are well-established. youtube.comyoutube.com Reagents capable of delivering a "CH2F+" synthon would be required for this transformation. The challenge often lies in the generation and stability of such electrophilic fluoromethylating agents.

Nucleophilic fluoromethylation provides an alternative pathway, particularly for substrates bearing suitable leaving groups. In this approach, a nucleophile derived from methoxybenzene would attack a fluoromethylating agent. More commonly, an aryl nucleophile, such as an organometallic derivative of methoxybenzene, could potentially react with an electrophilic fluorine source.

However, a more synthetically viable nucleophilic approach involves the reaction of a phenoxide with a fluoromethylating agent. For instance, 4-methoxyphenoxide, generated by treating 4-methoxyphenol (B1676288) with a base, can act as a nucleophile. This nucleophile can then displace a leaving group from a reagent like chlorofluoromethane (B1204246) (CH2ClF) in an SN2 reaction to form the desired ether linkage. cas.cn The use of fluorobis(phenylsulfonyl)methane (B1258845) has also been reported as an efficient reagent for the nucleophilic fluoromethylation of various halides. nih.govcapes.gov.br

Reactants Reagents Product Yield
4-Methoxyphenol1. NaH, 2. CH2ClFThis compound95% cas.cn

Table 1: Example of Nucleophilic Fluoromethylation

Radical fluoromethylation has emerged as a powerful tool for the formation of C-CH2F bonds. nih.gov This method involves the generation of a fluoromethyl radical (•CH2F), which can then add to an aromatic ring. The generation of fluoromethyl radicals can be achieved from various precursors. nih.govrsc.org

One strategy involves the use of fluoroiodomethane (B1339756) (CH2FI) in the presence of a radical initiator. nih.govrsc.org Visible light and tris(trimethylsilyl)silane (B43935) can facilitate the generation of fluoromethyl radicals from fluoroiodomethane via halogen atom transfer. nih.govrsc.org While the direct application to methoxybenzene is not explicitly detailed, this methodology has proven effective for a range of substrates. nih.govrsc.org

Another approach utilizes reagents like Umemoto's reagent, which can release a trifluoromethyl radical under photoinduced conditions. nih.gov While this is for trifluoromethylation, similar principles could be applied to develop analogous fluoromethylating agents.

Indirect Synthetic Routes via Functional Group Transformation

Indirect methods rely on the modification of a pre-existing functional group on the methoxybenzene scaffold to generate the fluoromethyl group.

A common and practical approach involves the nucleophilic substitution of a halide in a 4-methoxybenzyl halide with a fluoride (B91410) source. For example, 4-methoxybenzyl chloride or 4-methoxybenzyl bromide can be treated with a fluoride salt, such as potassium fluoride (KF), to displace the chloride or bromide and form the C-F bond. This is a classical halide exchange reaction.

The synthesis of the precursor, 2-(chloromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole, has been reported, which can then undergo substitution. mdpi.com Although this is a more complex system, the principle of converting a chloromethyl group to a fluoromethyl group is demonstrated.

This strategy involves starting with a molecule that already contains a fluorinated carbon but requires modification to become a fluoromethyl group attached to methoxybenzene. For instance, a compound like 1-methoxy-4-(trifluoromethyl)benzene could potentially be partially reduced to yield this compound, though this can be challenging to achieve selectively. beilstein-journals.orgbldpharm.com

Another possibility is the functionalization of a fluoro-substituted aromatic ring. For example, a nucleophilic aromatic substitution reaction on a difluoro- or trifluoro-substituted benzene (B151609) derivative with a methoxy-containing nucleophile could be envisioned, although controlling the regioselectivity might be difficult. nih.gov

Electrochemical Approaches to Fluoromethyl Aryl Ethers

Electrochemical synthesis offers a sustainable alternative to traditional methods by using electric current as a traceless oxidant, thereby minimizing reagent-based waste. A prominent electrochemical route to fluoromethyl aryl ethers is the fluorodecarboxylation of aryloxyacetic acids. nih.gov This method involves the anodic oxidation of an aryloxyacetic acid, which leads to decarboxylation and the formation of an oxocarbenium ion intermediate. This intermediate is then trapped by a fluoride source to yield the desired fluoromethyl aryl ether.

A study on the metal-free electrochemical fluorodecarboxylation of various aryloxyacetic acids demonstrated the feasibility of this approach. nih.gov The electrolysis is typically carried out under constant current in an undivided cell, using graphite (B72142) electrodes. Triethylamine pentahydrofluoride (Et₃N·5HF) often serves as both the fluoride source and the supporting electrolyte, eliminating the need for additional salts. nih.gov While this method has proven effective for a range of substrates, with yields up to 85%, its application to 4-methoxyphenoxyacetic acid, the direct precursor to this compound, did not yield the desired product under the reported conditions. nih.gov This highlights a current limitation of this specific electrochemical method for electron-rich aromatic systems.

Further research into electrochemical fluorination has explored the use of ionic liquids as green and recyclable media, which could enhance the selectivity and efficiency of such transformations. nii.ac.jp These approaches align with the principles of green chemistry by reducing the reliance on volatile organic solvents and hazardous reagents.

Photoredox Catalysis in Fluorinated Aromatic Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds under mild conditions. This methodology relies on a photocatalyst that, upon excitation by visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates. nih.gov

In the context of synthesizing fluoromethylated aromatic compounds, a common strategy involves the generation of a fluoromethyl radical from a suitable precursor. This radical can then engage in reactions with aromatic substrates. For instance, the photocatalytic trifluoromethylation of phenol (B47542) derivatives has been achieved using CF₃I as the trifluoromethyl source and a cyanoarene-based photocatalyst under blue LED irradiation. chemistryviews.org The proposed mechanism involves a photoexcited phenoxide intermediate that undergoes SET to CF₃I, generating a trifluoromethyl radical. While this example focuses on trifluoromethylation, the underlying principles are applicable to monofluoromethylation.

Organic dyes, such as Eosin Y, are often employed as cost-effective and metal-free photocatalysts. researchgate.netchemistryforsustainability.orgmdpi.com Eosin Y, when irradiated with visible light, can enter an excited state and participate in either an oxidative or reductive quenching cycle to generate the desired radical species. For the synthesis of this compound, a plausible photoredox pathway would involve the generation of a fluoromethyl radical that could then be coupled with an anisole-derived substrate. The efficiency and regioselectivity of such a reaction would depend on the specific photocatalyst, fluoromethyl source, and reaction conditions. researchgate.net

Table 1: Key Features of Photoredox Catalysis in Fluoromethylation

Feature Description Reference
Energy Source Visible light (e.g., blue LEDs) nih.gov
Catalysts Transition metal complexes (e.g., Ru, Ir) or organic dyes (e.g., Eosin Y) nih.govmdpi.com
Reaction Type Radical-mediated nih.gov
Key Intermediate Fluoromethyl radical chemistryviews.org

| Advantages | Mild reaction conditions, high functional group tolerance | researchgate.net |

Advanced and Emerging Synthetic Techniques

Recent advancements in synthetic chemistry have provided more sophisticated and efficient methods for the synthesis of fluorinated compounds, including this compound. These techniques often offer improved selectivity, efficiency, and sustainability.

Transition Metal-Catalyzed Fluoromethylation (e.g., Nickel, Palladium, Copper)

Transition metal catalysis is a cornerstone of modern organic synthesis, and nickel, palladium, and copper catalysts have all been employed in fluoromethylation reactions.

Nickel-Catalyzed Fluoromethylation: Nickel catalysts are particularly effective for cross-coupling reactions. A notable method involves the Suzuki-type coupling of arylboronic acids with fluoromethyl bromide (CH₂FBr). researchgate.net This approach is attractive due to the use of a low-cost nickel catalyst and the commercial availability of the fluoromethylating agent. The reaction proceeds under mild conditions and exhibits broad functional group tolerance. For the synthesis of this compound, 4-methoxyphenylboronic acid would be the key starting material. Mechanistic studies suggest the involvement of a single-electron-transfer (SET) pathway. researchgate.net Another nickel-catalyzed approach involves the cross-coupling of 2-fluorobenzofurans with arylboronic acids, where a high yield was obtained with 4-methoxyphenylboronic acid, demonstrating the utility of nickel catalysis for forming bonds with this substituted ring system. nii.ac.jpbeilstein-journals.orgbeilstein-archives.org

Table 2: Representative Nickel-Catalyzed Cross-Coupling for Aryl Fluoromethylation

Catalyst System Substrates Conditions Yield Reference
Ni(PPh₃)₂Br₂ / bpy / DMAP Arylboronic acid, BrCF₂H THF, 80 °C, 17 h 63% (for phenylboronic acid)

Palladium-Catalyzed Fluoromethylation: Palladium catalysis is renowned for its versatility in C-H activation and cross-coupling reactions. nih.govnih.govmq.edu.au While direct C-H fluoromethylation of anisole remains a challenge, palladium catalysts have been used for the ortho-trifluoromethylation of acetanilides, demonstrating the potential for directed C-H functionalization. nih.gov Non-directed C-H arylation of anisole derivatives has also been achieved using a Pd/S,O-ligand system, indicating the possibility of developing similar systems for fluoromethylation. cas.cn

Copper-Catalyzed Fluoromethylation: Copper catalysts offer a cost-effective alternative to palladium and are effective in various fluoromethylation reactions. chemrevlett.comresearchgate.net Copper-catalyzed methods have been developed for the trifluoromethylation of unactivated olefins and the direct trifluoromethylation of C-H bonds in heteroarenes. nih.govbnl.gov For the synthesis of this compound, a potential route could involve the copper-catalyzed O-fluoromethylation of 4-methoxyphenol. While direct monofluoromethylation of phenols has been achieved using various reagents, copper catalysis can facilitate the activation of less reactive precursors. researchgate.netchemrevlett.comresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry provide a framework for designing more sustainable chemical processes. acs.org Key metrics used to evaluate the "greenness" of a synthesis include the E-Factor and Process Mass Intensity (PMI). chemistryviews.orgmdpi.comnih.govnih.gov

E-Factor: This metric is the ratio of the mass of waste to the mass of the product. A lower E-Factor indicates less waste generation and a greener process. mdpi.com

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. chemistryforsustainability.orgacs.orgnih.govcheminf20.orgacsgcipr.orgacsgcipr.org The pharmaceutical industry, for example, often has high PMI values, indicating significant opportunities for improvement through greener synthetic routes. mdpi.com

Applying these principles to the synthesis of this compound would involve:

Waste Prevention: Choosing reactions that generate minimal byproducts. Electrochemical methods, where an electron is the only "reagent," are advantageous in this regard. nih.gov

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Catalysis: Employing catalytic rather than stoichiometric reagents to reduce waste. Transition metal and enzymatic catalysis are prime examples. researchgate.netnih.gov

Safer Solvents and Auxiliaries: Using greener solvents like water or ionic liquids, or minimizing solvent use altogether. nii.ac.jp

A hypothetical synthesis of this compound could be analyzed using these metrics to compare the environmental impact of different synthetic routes.

Chemo-, Regio-, and Stereoselective Approaches to Fluoromethylated Anisoles

Achieving selectivity is a critical aspect of modern organic synthesis, ensuring that the desired product is formed with high purity, minimizing the need for difficult separations.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the synthesis of this compound from a more complex starting material, a chemoselective method would fluoromethylate the desired position without affecting other sensitive functional groups on the molecule.

Regioselectivity: This is crucial when multiple reaction sites are available on a substrate. In the case of substituted anisoles, the directing effect of the methoxy group and any other substituents on the aromatic ring will determine the position of fluoromethylation. researchgate.netorganic-chemistry.org The methoxy group is an ortho-, para-director for electrophilic aromatic substitution. Therefore, introducing a fluoromethyl group via an electrophilic pathway would likely occur at the ortho or para position relative to the methoxy group. Theoretical studies using methods like Molecular Electron Density Theory can help predict the regioselectivity of such reactions. nii.ac.jp

Stereoselectivity: If the anisole substrate is prochiral or if a chiral center is created during the fluoromethylation process, controlling the stereochemistry is essential. While the synthesis of this compound itself does not involve a chiral center, the principles of stereoselective synthesis are important for more complex fluoromethylated anisole derivatives. Asymmetric catalysis, using chiral transition metal complexes or chiral auxiliaries, can be employed to achieve high enantioselectivity. nih.govnih.govchemrxiv.orgresearchgate.net For instance, nickel- and copper-catalyzed methods have been developed for the enantioselective synthesis of chiral trifluoromethylated alcohols and ethers. nih.govchemrxiv.orgresearchgate.net

Enzymatic Fluoromethylation Strategies

Enzymatic catalysis offers a highly selective and sustainable approach to chemical synthesis, operating under mild conditions with high chemo-, regio-, and stereoselectivity. researchgate.netchemrxiv.org Methyltransferase (MTase) enzymes, which naturally catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM), are promising candidates for enzymatic fluoromethylation. chemrxiv.org

However, the direct use of fluorinated SAM analogs is often hampered by their instability. To overcome this, more stable analogs have been developed. While catechol-O-methyltransferases (COMTs) are well-known for their ability to methylate catechol-containing compounds, their activity on non-catechol phenols like 4-methoxyphenol is generally low. acsgcipr.orgresearchgate.netnih.govchemrxiv.orgresearchgate.netnih.govtocris.com The regioselectivity of COMTs typically favors methylation at the meta-position of the catechol ring. researchgate.netnih.gov

Recent research has focused on engineering methyltransferases to accept alternative substrates and cofactors. bnl.govnih.gov Through site-directed mutagenesis, it may be possible to create an orthogonal MTase that can efficiently catalyze the O-fluoromethylation of 4-methoxyphenol or a related precursor. This would represent a significant advancement in the green synthesis of this compound, leveraging the unparalleled selectivity of enzymatic catalysis.

Iv. Mechanistic Investigations and Reactivity Profiles of 1 Fluoromethyl 4 Methoxybenzene

Elucidation of Reaction Mechanisms in C-F Bond Formation and Transformation

The formation and transformation of the C-F bond in benzylic fluorides like 1-(fluoromethyl)-4-methoxybenzene can proceed through various mechanistic pathways. These are influenced by factors such as the nature of the reagents, solvents, and catalysts involved.

Single Electron Transfer (SET) has been proposed as a viable mechanism for the formation of the C-F bond in certain contexts. For instance, in the fluorination of a structurally similar benzimidazole (B57391) derivative using Selectfluor, a SET pathway is suggested. This process is thought to involve the mesolytic cleavage of a C-O bond to generate a benzylic radical, which then abstracts a fluorine atom from the fluorinating agent. A similar SET-initiated process could be envisioned for the transformation of p-methoxybenzyl derivatives. The oxidation of p-methoxytoluene derivatives can also proceed via SET, leading to the formation of a radical cation, which can undergo further reactions.

The general principle of SET involves the transfer of a single electron from an electron donor to an electron acceptor, initiating a cascade of radical reactions. In the context of this compound, a hypothetical SET-mediated C-F bond formation could start from a suitable precursor, such as 4-methoxybenzyl alcohol or its derivatives.

While classic ionic chain reactions are well-documented in various polymerization and substitution reactions, their direct role in the primary C-F bond formation or transformation of this compound is not extensively reported in the literature. More commonly, ionic pathways for benzylic fluorides involve discrete SN1 or SN2 mechanisms rather than a self-propagating chain reaction.

The stability of the p-methoxybenzyl carbocation, due to the electron-donating nature of the methoxy (B1213986) group, makes an SN1-type mechanism plausible under appropriate conditions. In this scenario, the C-F bond would first heterolytically cleave to form the carbocation and a fluoride (B91410) ion, followed by reaction with a nucleophile. Conversely, an SN2 mechanism would involve a direct backside attack by a nucleophile, leading to inversion of configuration at the benzylic carbon. The prevalence of one mechanism over the other is highly dependent on the reaction conditions, including the solvent polarity and the nature of the nucleophile.

The C-F bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, various strategies have been developed to activate the benzylic C-F bond in compounds like this compound for subsequent functionalization.

One common approach involves the use of Lewis acids to coordinate with the fluorine atom, thereby weakening the C-F bond and facilitating its cleavage. This generates a carbocationic intermediate that can be trapped by a variety of nucleophiles.

Another strategy employs hydrogen bond donors , such as water, triols, or hexafluoroisopropanol (HFIP), to activate the C-F bond. nih.gov This protic activation relies on the ability of the fluorine atom to act as a hydrogen bond acceptor, which polarizes the C-F bond and enhances the leaving group ability of the fluoride ion. nih.gov Studies on benzylic fluorides have shown that this method can be effective for amination and Friedel-Crafts reactions. nih.gov The mechanism can be either dissociative (SN1) or associative (SN2), depending on the nucleophile and the hydrogen bond donor used. nih.gov

The following table summarizes the different mechanistic pathways for C-F bond activation in benzylic fluorides:

Activation MethodProposed MechanismKey Intermediates
Lewis AcidsSN1-likeCarbocation
Hydrogen Bond DonorsSN1, SN2, or mixedIon pairs, Carbocation
Transition MetalsOxidative AdditionOrganometallic species

Reactivity of the Fluoromethyl Group (–CH2F) in this compound

The fluoromethyl group in this compound exhibits distinct reactivity due to the strong electronegativity of the fluorine atom and the stability of the benzylic position.

The primary transformation pathway for the fluoromethyl group involves the cleavage of the C-F bond. As discussed in the previous section, this can be achieved through activation with Lewis acids or hydrogen bond donors, leading to nucleophilic substitution reactions.

The reactivity of p-methoxybenzyl fluoride in nucleophilic substitution reactions is enhanced by the electron-donating methoxy group at the para position, which stabilizes the developing positive charge in an SN1-type transition state or intermediate. This makes it more susceptible to nucleophilic attack compared to unsubstituted benzyl (B1604629) fluoride. Common transformations include the synthesis of ethers, amines, and other derivatives through the displacement of the fluoride ion.

The fluoromethyl group (–CH2F) influences the reactivity of the aromatic ring towards electrophilic aromatic substitution (EAS). Unlike the strongly deactivating trifluoromethyl group (–CF3), the fluoromethyl group is considered to be weakly deactivating due to the inductive effect of the single fluorine atom. However, the methoxy group (–OCH3) is a strong activating and ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.

In this compound, the powerful activating and directing effect of the methoxy group dominates over the weak deactivating effect of the fluoromethyl group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the methoxy group (C2 and C6). The fluoromethyl group at the para position does not significantly hinder this directing effect.

The table below compares the directing effects of different substituents in electrophilic aromatic substitution:

SubstituentNatureDirecting Effect
–OCH3 (Methoxy)Strongly ActivatingOrtho, Para
–CH3 (Methyl)ActivatingOrtho, Para
–CH2F (Fluoromethyl) Weakly Deactivating (Dominated by –OCH3)
–CF3 (Trifluoromethyl)Strongly DeactivatingMeta

Reactivity of the Methoxy Group and Aromatic Ring

The reactivity of the aromatic core of this compound is significantly influenced by the electronic contributions of the methoxy and fluoromethyl groups. These substituents dictate the electron density of the benzene (B151609) ring and direct the regioselectivity of various transformations.

The methoxy group (-OCH₃) in this compound plays a crucial role as an activating and directing group in electrophilic aromatic substitution reactions. This is a characteristic feature of anisole (B1667542) and its derivatives. wikipedia.orgwikipedia.org The oxygen atom of the methoxy group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (a +M or +R effect). quora.com This donation of electron density increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles compared to benzene itself. wikipedia.orgwikipedia.org

The directing influence of the methoxy group is also a consequence of its resonance effect. The delocalization of the oxygen's lone pair into the ring results in an increased electron density at the ortho and para positions relative to the methoxy group. wikipedia.orgquora.com Consequently, electrophiles will preferentially attack these positions.

Table 1: Electronic Effects of Substituents on the Aromatic Ring

SubstituentInductive Effect (-I)Resonance Effect (+M)Overall Effect on RingDirecting Influence
Methoxy (-OCH₃)Electron-withdrawingStrong electron-donatingActivatingOrtho, Para
Fluoromethyl (-CH₂F)Strong electron-withdrawingNoneDeactivatingMeta (relative to itself)

This table provides a qualitative overview of the electronic effects.

The activated nature of the aromatic ring in this compound allows for a variety of transformations, primarily through electrophilic aromatic substitution. These reactions are expected to occur at the positions ortho to the activating methoxy group.

Common electrophilic aromatic substitution reactions that anisole derivatives undergo include:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid or in a polar solvent can introduce a halogen atom at the ortho positions.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would be expected to yield ortho-nitro derivatives.

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) can introduce an acyl group. For instance, anisole reacts with acetic anhydride to form 4-methoxyacetophenone. wikipedia.org A similar reaction with this compound would likely yield 2-acyl-4-(fluoromethyl)-1-methoxybenzene.

Friedel-Crafts Alkylation: The introduction of an alkyl group can be achieved using an alkyl halide and a Lewis acid.

Besides electrophilic substitution, the methoxy group itself can undergo cleavage under harsh conditions. Reaction with strong acids like hydroiodic acid (HI) or boron trichloride (B1173362) (BCl₃) can cleave the ether bond to yield the corresponding phenol (B47542) and a methyl halide. wikipedia.orgvaia.com

Nucleophilic aromatic substitution (SNA_r) is generally not favored on electron-rich aromatic rings. However, the presence of the electron-withdrawing fluoromethyl group could potentially make the ring susceptible to SNA_r reactions under specific conditions, particularly if additional strong electron-withdrawing groups were present on the ring. latech.edumdpi.com

This compound as a Reactive Intermediate or Substrate in Cascade Reactions

While specific examples of this compound participating in cascade reactions are not extensively documented in the literature, its structure possesses functionalities that make it a potential substrate for such processes. Cascade reactions, also known as domino or tandem reactions, involve a series of consecutive intramolecular or intermolecular transformations where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org

The potential for this compound to engage in cascade reactions stems from its multiple reactive sites:

The Activated Aromatic Ring: The positions ortho to the methoxy group are nucleophilic and can react with electrophiles to initiate a cascade.

The Fluoromethyl Group: The carbon-fluorine bond can be a site for nucleophilic substitution, or the fluorine atom can be displaced under certain conditions. The protons on the fluoromethyl group are also acidified and could be involved in condensation reactions.

The Methoxy Group: As mentioned, this group can be cleaved under acidic conditions.

A hypothetical cascade reaction could involve an initial electrophilic attack on the aromatic ring, followed by an intramolecular cyclization involving the fluoromethyl group. For instance, if a side chain containing a nucleophile is introduced at the ortho position via a Friedel-Crafts reaction, a subsequent intramolecular cyclization could lead to the formation of a heterocyclic system. The synthesis of various heterocycles, such as indoles and benzofurans, can be achieved through cascade sequences involving nucleophilic aromatic substitution followed by intramolecular cyclization. rsc.org Although this compound is not the typical substrate for these reported reactions, the principles could be adapted.

Furthermore, fluorinated aromatic compounds can participate in cascade reactions involving nucleophilic substitution of fluorine, which can be a key step in constructing complex molecular architectures. acs.org While the fluoromethyl group is not an aromatic fluoride, its reactivity could be harnessed in a similar sequential manner. The synthesis of complex heterocyclic structures, such as isoxazoles, often employs cyclization reactions that can be part of a cascade sequence. nih.gov The development of novel cascade reactions is a significant area of research in organic synthesis, and molecules like this compound, with their distinct electronic and steric properties, could serve as valuable building blocks in the future. rsc.orgprinceton.edu

V. Advanced Analytical and Spectroscopic Characterization Techniques for Research on 1 Fluoromethyl 4 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 1-(Fluoromethyl)-4-methoxybenzene, providing atomic-level information about the hydrogen, carbon, and fluorine nuclei within the molecule.

In the ¹H NMR spectrum, the aromatic protons typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating methoxy (B1213986) group are expected to be shielded and appear at a lower chemical shift (more upfield) compared to the protons ortho to the more electron-withdrawing fluoromethyl group. The methoxy group itself will present as a sharp singlet, while the fluoromethyl protons will appear as a doublet due to coupling with the adjacent fluorine atom (²J-H,F coupling).

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzene ring will show distinct signals, with their chemical shifts influenced by the attached substituents. The carbon of the methoxy group will appear in the typical upfield region for such functionalities. A key feature is the signal for the fluoromethyl carbon, which will be split into a doublet due to one-bond coupling with the fluorine atom (¹J-C,F coupling). This large coupling constant is a definitive indicator of a direct C-F bond.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following data are predicted based on the analysis of structurally similar compounds and general NMR principles, as direct experimental data for this specific compound is not readily available in the searched literature.)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Couplings
-CH₂F~5.3 (d)~83 (d)²J-H,F ≈ 48 Hz, ¹J-C,F ≈ 170 Hz
-OCH₃~3.8 (s)~55 (s)
Ar-H (ortho to -OCH₃)~6.9 (d)~114 (s)³J-H,H ≈ 9 Hz
Ar-H (ortho to -CH₂F)~7.3 (d)~130 (d)³J-H,H ≈ 9 Hz, ⁴J-C,F ≈ 2-3 Hz
Ar-C (ipso to -OCH₃)~160 (s)
Ar-C (ipso to -CH₂F)~132 (d)²J-C,F ≈ 15-20 Hz

d = doublet, s = singlet. Chemical shifts are referenced to TMS in CDCl₃.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom in this compound. The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it an excellent NMR probe.

The ¹⁹F NMR spectrum of this compound is expected to show a single signal, a triplet, due to coupling with the two protons of the fluoromethyl group (²J-F,H coupling). The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. For instance, in related compounds like 1-bromo-4-(fluoromethoxy)benzene, the ¹⁹F NMR signal appears around -149 ppm. rsc.org

This technique is particularly powerful for differentiating between isomers. For example, if there were positional isomers where the fluoromethyl group is at the ortho or meta position relative to the methoxy group, each isomer would exhibit a distinct ¹⁹F NMR chemical shift. This sensitivity to the electronic environment makes ¹⁹F NMR a crucial tool for confirming the regiospecificity of synthesis and for the analysis of complex mixtures.

Two-dimensional (2D) NMR experiments are instrumental in assembling the complete structural puzzle of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows couplings between protons. For this compound, a COSY spectrum would display a cross-peak between the two aromatic doublets, confirming their ortho relationship on the benzene ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu An HSQC spectrum would show correlations between the fluoromethyl protons and the fluoromethyl carbon, the methoxy protons and the methoxy carbon, and the aromatic protons with their directly attached aromatic carbons. This is invaluable for unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu For this compound, an HMBC spectrum would be critical in confirming the connectivity of the substituents to the aromatic ring. Key correlations would be expected between:

The fluoromethyl protons and the ipso-carbon of the aromatic ring.

The methoxy protons and the ipso-carbon of the aromatic ring.

The aromatic protons and the neighboring aromatic carbons, as well as the carbons of the substituents.

Together, these 2D NMR techniques provide a detailed and unambiguous confirmation of the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound, which is C₈H₉FO. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identity. For instance, the calculated exact mass for the molecular ion [M]⁺ of C₈H₉FO is 140.0637. Experimental determination of a mass very close to this value would strongly support the assigned molecular formula.

Tandem mass spectrometry (MS/MS or MSⁿ) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.

Loss of the methoxy group (-OCH₃): This would result in a fragment ion corresponding to the fluoromethylbenzyl cation.

Loss of the fluoromethyl group (-CH₂F): This would lead to the formation of a methoxybenzyl cation.

Cleavage of the aromatic ring: This can lead to a variety of smaller fragment ions.

The relative abundance of these fragment ions can provide information about the bond strengths within the molecule and can be used to distinguish it from its isomers. For example, the stability of the resulting carbocations will influence the fragmentation pattern, offering further mechanistic insights.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

A critical tool for determining the purity of a compound and analyzing its components in a mixture, GC-MS data for this compound, including its characteristic retention time and mass fragmentation pattern, has not been reported in the reviewed literature. For analogous compounds, GC-MS is routinely used to identify potential impurities from synthesis or degradation products. This analysis would be essential for quality control in any potential application of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy is fundamental for identifying the functional groups within a molecule. An Infrared (IR) and Raman analysis of this compound would be expected to reveal characteristic absorption and scattering bands corresponding to the C-F (fluoromethyl), C-O-C (ether), and substituted benzene ring vibrations. However, specific experimental spectra and the corresponding vibrational frequency assignments for this compound are not available.

X-ray Crystallography for Solid-State Structural Elucidation

For a comprehensive understanding of the three-dimensional arrangement of atoms and molecules in the solid state, X-ray crystallography is the gold standard. This technique provides precise data on bond lengths, bond angles, and crystal packing. The crystallographic data for this compound, which would include its crystal system, space group, and unit cell dimensions, has not been documented in publicly accessible databases or research articles.

Vi. Theoretical and Computational Chemistry Studies on 1 Fluoromethyl 4 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(Fluoromethyl)-4-methoxybenzene, stemming from its electronic structure. These in silico studies allow for a detailed examination of electron distribution, orbital interactions, and chemical bonding.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. lew.rogrowingscience.com For this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to optimize the molecular geometry and determine its ground-state electronic properties. researchgate.netmdpi.com

Key reactivity and stability descriptors derived from DFT calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability; a larger gap implies lower reactivity. growingscience.comresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. lew.ro For this compound, the oxygen of the methoxy (B1213986) group and the fluorine of the fluoromethyl group would be expected to be regions of high electron density, while the hydrogen atoms of the fluoromethyl group would be electron-deficient.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated from the HOMO and LUMO energies. growingscience.comresearchgate.net These values provide a quantitative measure of the molecule's stability and reactivity. Thermodynamic stability is often demonstrated by the energy gap and associated hardness and softness values. researchgate.net

Table 1: Conceptual DFT-Calculated Reactivity Descriptors for this compound

ParameterDefinitionConceptual Significance for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule, likely centered on the methoxy-substituted benzene (B151609) ring.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability, influenced by the fluoromethyl group.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOA larger gap suggests higher kinetic stability and lower chemical reactivity. growingscience.com
Hardness (η) η = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. A harder molecule is less reactive. researchgate.net
Softness (S) S = 1 / ηThe reciprocal of hardness. A softer molecule is more reactive. researchgate.net
Electronegativity (χ) χ = -(EHOMO + ELUMO) / 2Represents the molecule's ability to attract electrons.
Electrophilicity Index (ω) ω = χ² / (2η)Quantifies the energy lowering of a system when it accepts electrons.

Molecular orbital (MO) analysis provides a detailed picture of how the constituent functional groups—the electron-donating methoxy group and the electron-withdrawing fluoromethyl group—interact with the benzene ring's π-system. The methoxy group, a strong activating group, donates electron density to the ring through resonance, primarily increasing the energy of the HOMO and concentrating it at the ortho and para positions.

Conformation and Stereoelectronic Effects of the Fluorine Atom

The three-dimensional structure and conformational preferences of this compound are significantly influenced by the presence of the fluorine atom. The rotation around the C(aryl)-C(H₂F) bond is a key conformational variable. Computational studies, such as a Potential Energy Surface (PES) scan, can be performed to identify the most stable conformer(s) by calculating the energy as a function of the dihedral angle between the fluoromethyl group and the benzene ring. lew.ro

The fluorine atom introduces important stereoelectronic effects. These are effects on molecular geometry and reactivity that arise from the specific spatial arrangement of orbitals. In this molecule, a key interaction is the potential for hyperconjugation between the C-H or C-F bonds of the fluoromethyl group and the π-system of the benzene ring. Furthermore, the gauche effect might influence the preferred dihedral angle. The small size and high electronegativity of fluorine can lead to unique intramolecular interactions, such as weak C-H···F hydrogen bonds, which can stabilize certain conformations over others. rsc.org Studies on related fluorinated compounds have shown that fluorine substitution can have dramatic effects on conformational preferences. dntb.gov.uaresearchgate.net

Computational Modeling of Reaction Pathways and Transition States Involving this compound

Computational chemistry is invaluable for mapping the reaction pathways of this compound. For a given reaction, such as electrophilic aromatic substitution or nucleophilic attack at the benzylic carbon, DFT can be used to model the entire reaction coordinate.

This involves:

Locating Reactants, Products, and Intermediates: The geometries of all stable species along the reaction pathway are optimized.

Identifying Transition States (TS): The transition state is a first-order saddle point on the potential energy surface. Computational algorithms can locate this structure, which represents the highest energy barrier of the reaction step.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea), which is a critical determinant of the reaction rate.

Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

By modeling these pathways, researchers can predict the regioselectivity of reactions (e.g., at which position on the ring an electrophile will add) and understand the mechanistic details that are often difficult to probe experimentally.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be compared directly with experimental measurements for structure validation. nih.gov

NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to calculate nuclear magnetic shielding constants. These can be converted into chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). nih.gov The predicted chemical shifts and, notably, the spin-spin coupling constants (J-couplings), such as the characteristic geminal coupling (²JH-F) and vicinal coupling (³JH-F), can be correlated with experimental NMR spectra to confirm the molecular structure. mdpi.com For example, the signal for the -CH₂F protons would be predicted as a doublet due to coupling with the fluorine atom, with a calculable ²JH-F value. mdpi.com

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. dntb.gov.ua These calculated frequencies correspond to specific bond stretches, bends, and torsions. By comparing the computed vibrational spectrum with experimental FT-IR and FT-Raman spectra, a detailed assignment of the observed bands can be made, confirming the presence of key functional groups like C-O, C-F, and substituted benzene ring modes.

Table 2: Example of Correlation between Experimental and Computationally Predicted Spectroscopic Data for a Structurally Related Molecule

This table illustrates the typical agreement between experimental data and values predicted by DFT calculations for spectroscopic parameters, using data for an analogous compound as a reference point. mdpi.com

ParameterMethodExperimental ValueCalculated ValueR² Correlation
Bond Lengths (Å) X-ray Diffraction vs. DFT/B3LYPVariesVaries~0.97
**Bond Angles (°) **X-ray Diffraction vs. DFT/B3LYPVariesVaries~0.94
¹H NMR Shift (ppm) NMR vs. DFT/GIAOVariesVaries>0.95
¹³C NMR Shift (ppm) NMR vs. DFT/GIAOVariesVaries>0.99

This strong correlation between predicted and experimental data underscores the reliability of modern computational methods in chemical structure elucidation and analysis. mdpi.comnih.gov

Vii. Applications of 1 Fluoromethyl 4 Methoxybenzene As a Synthetic Building Block and Reagent in Chemical Research

Utilization in the Synthesis of Complex Fluorinated Organic Molecules

The presence of the fluoromethyl group in 1-(Fluoromethyl)-4-methoxybenzene makes it a key precursor for introducing fluorine into more complex organic structures. Fluorine-containing molecules often exhibit unique biological activities and material properties, driving the demand for efficient synthetic routes.

This compound is instrumental in the synthesis of novel fluorinated aryl ethers. These compounds are of significant interest in medicinal chemistry as the replacement of a methoxy (B1213986) group with a fluorinated equivalent can enhance metabolic stability and binding affinity. cas.cn The synthesis of such ethers often involves the reaction of this compound with various phenols or other hydroxyl-containing compounds. While specific examples directly utilizing this compound as a precursor for other aryl ethers are not detailed in the provided search results, the general importance of fluorinated aryl ethers is well-established. cas.cndocumentsdelivered.com The development of methods for creating these ethers is an active area of research, with techniques like palladium-catalyzed C-O cross-coupling and reactions with decafluorobiphenyl (B1670000) being explored for the synthesis of various fluorinated aryl ether structures. documentsdelivered.com

The reactivity of the fluoromethyl group allows for the incorporation of the 4-methoxyphenylmethyl moiety into various heterocyclic ring systems. These fluorine-containing heterocycles are prevalent in pharmaceuticals and agrochemicals. For instance, fluorinated benzimidazoles have been synthesized, showcasing the utility of fluorinated building blocks in constructing complex heterocyclic frameworks. mdpi.com The synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines further highlights the role of fluorinated precursors in generating biologically relevant heterocyclic compounds. nih.gov

Role in the Development of New Synthetic Methodologies and Reagents

The unique reactivity of this compound and related fluorinated compounds contributes to the development of new synthetic methodologies. Research in this area focuses on creating more efficient and selective ways to introduce fluorine and fluorinated groups into organic molecules. The development of reagents for the direct installation of fluorinated bioisosteres of heteroarylethers is a significant advancement in this field. cas.cn Additionally, methods for the synthesis of trifluoromethyl ethers using reagents like trifluoromethyltriflate are being explored to overcome the limitations of traditional fluorinating agents. nih.govnih.gov

Applications in Materials Science Research

In materials science, fluorinated compounds are valued for their unique properties, including thermal stability, chemical resistance, and specific electronic characteristics. While direct applications of this compound as a monomer for functional polymers are not explicitly detailed in the provided results, the synthesis of fluorinated poly(arylene ether)s from precursors like decafluorobiphenyl demonstrates the potential of fluorinated aromatics in creating high-performance polymers. documentsdelivered.com The study of single benzene (B151609) fluorophores with efficient emission in both solution and solid states also points to the potential of fluorinated benzene derivatives in the development of advanced optical materials. nih.gov

Significance in Agrochemical Research as a Structural Motif or Intermediate

The trifluoromethoxy group, a related fluorinated substituent, is of growing importance in agrochemical research due to its ability to enhance the lipophilicity and stability of molecules. nih.govbeilstein-journals.org This suggests that compounds like this compound, which can serve as precursors to such motifs, are valuable in the design and synthesis of new agrochemicals. The introduction of fluorine can lead to compounds with improved efficacy and desirable environmental profiles.

Interactive Data Tables

Table 1: Examples of Fluorinated Compounds and their Synthetic Precursors

Product Precursor/Reagent Application Area Reference
Fluorinated heteroarylether bioisosteresSulfinate saltsMedicinal Chemistry cas.cn
Aryl trifluoromethyl ethersAryl fluoroformates and SF₄General Synthesis beilstein-journals.org
2-(Fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole4,7-dimethoxy-1-methyl-2-{[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]methyl}-1H-benzimidazole and SelectfluorHeterocyclic Synthesis mdpi.com
Fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylaminesNot SpecifiedMedicinal Chemistry nih.gov
(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine(E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine and 4-(trifluoromethyl)phenylboronic acidMedicinal Chemistry mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Fluoromethyl)-4-methoxybenzene, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves halogenation or fluoromethylation of 4-methoxybenzene derivatives. For fluoromethylation, nucleophilic substitution using fluoromethylating agents (e.g., Selectfluor®) under anhydrous conditions in polar aprotic solvents (e.g., DMF, acetonitrile) is common. Reaction temperatures between 60–80°C and pH control (neutral to slightly basic) are critical to minimize side reactions like hydrolysis . Characterization via <sup>1</sup>H/<sup>19</sup>F NMR (e.g., δ -62.8 ppm for fluoromethyl groups) and GC-MS ensures purity .

Q. How stable is this compound in aqueous solutions, and what precautions are needed for handling?

  • Methodology : Stability studies in buffered solutions (pH 5–9) show moderate hydrolytic stability, with degradation observed under strongly acidic/basic conditions. Use inert atmospheres (N2/Ar) and low-temperature storage (-20°C) to prevent decomposition. Degradation products (e.g., 4-methoxybenzyl alcohol) can be monitored via HPLC with UV detection at 254 nm .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : <sup>1</sup>H and <sup>13</sup>C NMR are essential for structural confirmation. The fluoromethyl group exhibits distinct <sup>19</sup>F NMR signals (e.g., δ -62.8 ppm in CDCl3), while aromatic protons appear as doublets (J = 8–10 Hz) due to coupling with fluorine . High-resolution mass spectrometry (HRMS) with ESI+ ionization provides accurate molecular weight verification .

Advanced Research Questions

Q. How does the fluoromethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : The electron-withdrawing fluoromethyl group enhances electrophilicity at the benzyl position, facilitating oxidative addition with Pd catalysts. Optimize ligand systems (e.g., SPhos, Xantphos) and bases (K3PO4) in THF/H2O at 80–100°C. Competitive C-F bond cleavage can occur; monitor via <sup>19</sup>F NMR and adjust catalyst loading (1–5 mol%) to suppress side reactions .

Q. What computational methods predict the compound’s bioactivity in medicinal chemistry applications?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electrostatic potential surfaces to predict binding affinities. Molecular docking (AutoDock Vina) with target proteins (e.g., kinases) identifies key interactions, validated by in vitro assays (IC50 determination via fluorescence polarization) .

Q. How can enantioselective synthesis of fluoromethylated derivatives be achieved?

  • Methodology : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) enable stereocontrol. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) or <sup>19</sup>F NMR with chiral shift reagents (e.g., Eu(hfc)3) .

Q. What role does this compound play in materials science (e.g., liquid crystals)?

  • Methodology : The fluoromethyl group enhances dipole moments and thermal stability. Incorporate into mesogens via Sonogashira coupling with alkynes. Characterize phase transitions via Differential Scanning Calorimetry (DSC) and polarized optical microscopy (POM) .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

  • Methodology : Variations often stem from trace moisture or oxygen. Repeat reactions under strict anhydrous conditions (Schlenk line) with freshly distilled solvents. Compare <sup>19</sup>F NMR spectra to identify impurities (e.g., unreacted starting material). Use Design of Experiments (DoE) to optimize reagent stoichiometry and temperature gradients .

Tables

Property Value/Method Reference
Melting Point45–47°C (DSC)
<sup>19</sup>F NMR (CDCl3)δ -62.8 ppm (singlet, fluoromethyl)
LogP (Octanol-Water)2.3 ± 0.1 (Shake-flask method)
Hydrolytic Half-life (pH 7)72 hours (HPLC monitoring)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.